Calcitroic acid - 71204-89-2

Calcitroic acid

Catalog Number: EVT-385212
CAS Number: 71204-89-2
Molecular Formula: C23H34O4
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcitroic acid (1α-Hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3) is a major water-soluble metabolite produced during the deactivation of 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D3. [, , , , , , ] It is considered the major excretory form of calcitriol. [, ] Calcitroic acid is formed through a series of oxidation reactions at C24 and C23 of the vitamin D side chain, ultimately leading to side-chain cleavage. [, , ] It is primarily produced in the kidneys [, ], but its formation has also been demonstrated in other target cells of vitamin D, such as bone cells [, ] and keratinocytes. [, ]

Future Directions

Further research is needed to fully understand the biological role of calcitroic acid. [] Specifically, investigating its potential physiological functions in target organs such as the kidney, liver, and intestine is crucial. [] Additionally, its potential use as a biomarker for various conditions, including radiation exposure and cancer, requires further exploration. Understanding the underlying mechanisms that link calcitroic acid levels to these conditions could lead to valuable diagnostic and prognostic tools. [, ]

  • Investigating the regulatory mechanisms of calcitroic acid production: Exploring the factors that influence the expression and activity of CYP24A1, the key enzyme in calcitroic acid synthesis, can provide valuable insights into vitamin D metabolism and its regulation. [, , ]
  • Developing new analytical techniques for measuring calcitroic acid levels: More sensitive and specific methods for detecting and quantifying calcitroic acid in various biological samples will enhance its utility in research and clinical applications. []
  • Exploring the role of calcitroic acid in the overall physiological effects of vitamin D: While considered inactive, further research is needed to determine if calcitroic acid exerts any subtle or indirect effects on vitamin D signaling or other physiological processes. []

1α,25-Dihydroxyvitamin D3 (Calcitriol)

  • Relevance: Calcitroic acid is the major excretory product of calcitriol [, , , ]. Calcitriol is sequentially metabolized through a series of oxidation reactions, primarily in the kidney, with calcitroic acid being the final inactive metabolite.

25-Hydroxyvitamin D3 (Calcifediol)

  • Relevance: While not directly converted to calcitroic acid, 25-hydroxyvitamin D3 is metabolized via the same enzymatic pathways as calcitriol [, , ]. CYP24A1, the enzyme responsible for calcitriol catabolism, also acts on 25-hydroxyvitamin D3, initiating its breakdown through C24 oxidation.

1α,24,25-Trihydroxyvitamin D3

  • Relevance: 1α,24,25-Trihydroxyvitamin D3 is an important precursor to calcitroic acid in the metabolic breakdown of calcitriol [, , ]. It undergoes further oxidation and side-chain cleavage to ultimately yield calcitroic acid.

1,25-Dihydroxy-24-oxovitamin D3

  • Relevance: This compound lies directly on the metabolic pathway leading to calcitroic acid from calcitriol [, , ]. It is further hydroxylated and then undergoes side-chain cleavage, bringing it closer to the final calcitroic acid structure.

1,23,25-Trihydroxy-24-oxovitamin D3

  • Relevance: This metabolite represents a later stage in the breakdown of calcitriol to calcitroic acid [, ]. Its structure, with hydroxyl groups at C23 and C24 and an oxo group at C24, primes it for the final cleavage event that generates calcitroic acid.

1,23-Dihydroxy-24,25,26,27-tetranorvitamin D3 (C-23 alcohol)

  • Relevance: While the exact metabolic relationship is still under investigation, 1,23-Dihydroxy-24,25,26,27-tetranorvitamin D3 is believed to be a key intermediate leading to the formation of calcitroic acid from calcitriol [].

1α,25-Dihydroxy-3-epi-vitamin D3

  • Relevance: 1α,25-Dihydroxy-3-epi-vitamin D3 represents an alternative pathway of calcitriol metabolism, known as the C-3 epimerization pathway [, , ]. While not directly producing calcitroic acid, its existence highlights the multiple routes of calcitriol modification and inactivation.

1α,25-(OH)2D3-26,23-lactone

  • Relevance: 1α,25-(OH)2D3-26,23-lactone represents an alternative end product of calcitriol metabolism [, , ]. It demonstrates that while calcitroic acid is a major inactivation product, other pathways contribute to controlling calcitriol levels.

Calcitroic Acid Methyl Ester

  • Relevance: It is frequently utilized in research to confirm the identity and quantify calcitroic acid due to its enhanced analytical properties [, ].

3-Epi-calcitroic Acid

  • Relevance: Similar to calcitroic acid being the end product of calcitriol metabolism, 3-epi-calcitroic acid represents the final step in the C24-mediated breakdown of the 3-epi-calcitriol [].
Overview

Calcitroic acid, also known as 1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3, is a significant metabolite of 1α,25-dihydroxyvitamin D3 (calcitriol). It was first isolated in the early 1980s from the liver and intestines of animals treated with radioactive vitamin D. This compound plays a crucial role in the metabolism of vitamin D and is primarily synthesized in the liver and kidneys after the conversion of vitamin D into calcitriol. The metabolic pathway leading to calcitroic acid involves hydroxylation by the enzyme CYP24A1, which is responsible for inactivating vitamin D metabolites through oxidative reactions .

Source and Classification

Calcitroic acid is classified as a fat-soluble compound due to its structure, which includes multiple carbon chains typical of steroid derivatives. It is produced endogenously in the body during the metabolism of vitamin D, particularly in the liver and kidneys. The compound is involved in enterohepatic circulation, indicating its significance in maintaining calcium homeostasis and bone health .

Synthesis Analysis

Methods

Several synthetic routes have been developed for calcitroic acid, with varying yields and complexities:

Technical Details

The synthesis typically involves:

  • Protection/Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific functional groups during synthesis.
  • Oxidative Reactions: These are crucial for modifying the hydroxyl groups on the vitamin D backbone to form calcitroic acid.
  • Chromatography: Used extensively for purification of intermediates and final products .
Molecular Structure Analysis

Calcitroic acid features a complex molecular structure characterized by multiple rings and side chains typical of steroid molecules. Its empirical formula is C27H44O4, with a molecular weight of approximately 432.64 g/mol.

Structural Data

  • X-ray Crystallography: The three-dimensional structure reveals interactions with the vitamin D receptor, showcasing its agonistic properties.
  • Nuclear Magnetic Resonance Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Calcitroic acid undergoes various chemical reactions that are essential for its biological activity:

  1. Hydroxylation: The hydroxylation of calcitriol by CYP24A1 leads to the formation of calcitroic acid.
  2. Oxidative Reactions: These reactions facilitate the conversion of calcitriol into calcitroic acid through multiple pathways involving C23 and C24 positions on the steroid backbone .
  3. Acid-Base Reactions: As a carboxylic acid, calcitroic acid can participate in various acid-base reactions which may influence its solubility and biological activity.

Technical Details

The enzymatic conversion involves specific substrate interactions that dictate the metabolic fate of vitamin D compounds within biological systems.

Mechanism of Action

Calcitroic acid acts primarily as a ligand for the vitamin D receptor (VDR), influencing gene transcription related to calcium metabolism and bone health.

Process

  • Binding Affinity: Calcitroic acid binds to VDR with significant affinity, activating transcriptional programs that regulate calcium absorption and bone mineralization.
  • Signal Transduction Pathways: Upon binding, it triggers downstream signaling pathways that modulate cellular responses to calcium levels in tissues such as intestines and bones .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Calcitroic acid is water-soluble due to its carboxylic acid group.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Stability: Calcitroic acid is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl and carboxylic functional groups allows for various chemical modifications that can be exploited in synthetic chemistry .
Applications

Calcitroic acid has several scientific applications:

  • Metabolic Research: It serves as a critical marker for studying vitamin D metabolism.
  • Pharmaceutical Development: Understanding its interactions with VDR can lead to new therapeutic strategies targeting bone diseases or calcium dysregulation disorders.
  • Biochemical Studies: Its role in gene expression modulation makes it valuable in studies related to cell signaling pathways influenced by vitamin D .
Chemical Characterization of Calcitroic Acid

Structural Elucidation and Stereochemical Properties

Calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃; C₂₃H₃₄O₄) is the terminal catabolite of vitamin D₃ metabolism. Its structure features a cleaved side chain terminating in a carboxylic acid group at C23, distinguishing it from upstream metabolites like calcitriol (1,25-dihydroxyvitamin D₃). The molecule retains the canonical vitamin D triene system (secosteroid core) with hydroxyl groups at the C1α and C3β positions. Absolute configuration at C1, C3, and C23 is critical for biological activity, with the C1α-OH and C23 carboxylic acid groups adopting specific orientations in three-dimensional space. X-ray crystallography of calcitroic acid bound to the zebrafish vitamin D receptor (VDR) ligand-binding domain (PDB ID: 7LID) revealed that its shortened side chain forms a hydrogen bond with His333 and a structural water molecule, contrasting with the longer side chain of calcitriol, which interacts with His423 and His333 [4] [6].

Table 1: Key Functional Groups and Stereochemical Features of Calcitroic Acid

Structural ElementChemical PropertyBiological Significance
Secosteroid core (A-ring)5,6-cis-splayed ring with 1α-OHMaintains VDR anchoring via H-bond with Ser237/Arg274
Triene system (B-ring)Conjugated hexatrieneStabilizes receptor-ligand complex through hydrophobic contacts
C23 terminusCarboxylic acid (R-configuration)Forms H-bonds with His333; enables water-mediated interactions
C3 positionβ-hydroxyl groupMinimal VDR contact; distinguishes from epi-calcitroic acid (3α-OH)

The stereochemistry of calcitroic acid is established through chiral synthesis and metabolic studies, confirming its origin from the C24 oxidation pathway of calcitriol. Epimerization at C3 (yielding 3-epi-calcitroic acid) or C23 alters VDR binding affinity, underscoring the precision required for molecular recognition [1] [9].

Synthetic Methodologies and Optimization

Historical Synthesis Approaches

Initial syntheses in the 1980s relied on multi-step derivatization of vitamin D precursors. The Arndt-Eistert homologation—applied to Fernholz acid derivatives—was pivotal for elongating the side chain to introduce the C23 carboxylate. This method suffered from low yields (<5%) due to sensitivity of the triene system and required protecting group strategies for the C1 and C3 hydroxyls. Diazo ketone intermediates generated via acyl azides were prone to Wolff rearrangement side reactions, complicating purification [1] [5]. A 13-step sequence published in 1981 achieved calcitroic acid in 12.8% overall yield but required chromatographic separation at multiple stages, limiting scalability [5].

Modern Strategies

Contemporary routes leverage convergent coupling and advanced protecting groups. Meyer et al. developed an 11-step synthesis starting from ergocalciferol (vitamin D₂), featuring:

  • Ozonolysis of the vitamin D₂ side chain to generate the Inhoffen-Lythgoe diol.
  • Horner-Wadsworth-Emmons olefination using a stabilized phosphine oxide ylide to reconstruct the C8–C23 fragment.
  • Tandem deprotection with tetrabutylammonium fluoride (TBAF) to remove silyl ethers.This approach achieved 21% overall yield and enabled gram-scale production [4] [9]. Isotopic labeling (e.g., ¹³C at C23) was accomplished using [¹³C]-diazomethane in the esterification step, facilitating metabolic tracer studies [8] [9].

Table 2: Evolution of Calcitroic Acid Synthesis

Synthetic StrategyKey StepsOverall YieldAdvantages/Limitations
Arndt-Eistert (1981)Fernholz acid → Acyl azide → Diazoketone → Homologation12.8% (13 steps)Historic significance; low yield, complex purification
Meyer (2014)Ergocalciferol → Ozonolysis → Phosphine oxide coupling → TBAF deprotection21% (11 steps)Scalable; enables isotopic labeling
Yu (2021)Optimized ester hydrolysis (88% yield)Improved final stepHigher purity; reduces step count

Analytical Techniques for Identification and Quantification

Chromatographic Separation

Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting calcitroic acid in biological matrices. Key parameters:

  • Column: C18 stationary phase (e.g., 2.1 × 50 mm, 1.7 µm particles).
  • Mobile phase: Gradient of methanol/water with 0.1% formic acid.
  • Retention time: 4.2–4.5 min under ultra-high-performance LC (UHPLC) conditions.
  • Detection: Multiple reaction monitoring (MRM) with m/z 373.2 → 355.2 (carboxylate anion) and 373.2 → 337.2 (decarboxylation fragment) [3] [8]. Challenges arise from low endogenous concentrations (<6 nM in mouse serum), necessitating solid-phase extraction (SPE) using strong anion-exchange cartridges to remove phospholipids and salts [8]. Gas chromatography-MS is unsuitable due to the compound's thermal lability.

Spectroscopic Profiling

  • NMR: Critical for structural validation. Key signals in CD₃OD:
  • δ 0.58 ppm (C18 methyl singlet).
  • δ 2.40–2.48 ppm (C22/C23 methylene multiplet).
  • δ 5.20 and 6.03 ppm (C6/C7 vinyl protons).
  • δ 12.2 ppm (carboxylic acid, broad).J-coupling analysis confirms trans-diene geometry and C1/C3 relative stereochemistry [4] [9].
  • X-ray Crystallography: Co-crystals with VDR ligand-binding domains (e.g., zebrafish VDR) provide atomic-resolution data on binding interactions. Diffraction studies (1.8–2.2 Å resolution) reveal calcitroic acid's U-shaped conformation within the hydrophobic pocket, with the C1-OH forming a critical hydrogen bond to Ser237 [4] [6].

Table 3: Analytical Parameters for Calcitroic Acid Detection

TechniqueConditions/SignaturesSensitivity/LODApplications
UHPLC-MS/MSMRM m/z 373.2→355.2/337.2; ESI(−)0.1 ng/mL (biological fluids)Quantification in bile, urine
¹H-NMR500 MHz, CD₃OD; characteristic methyl signals≥100 µg (purified samples)Structural validation of synthetics
X-ray diffractionPDB 7LID; 1.8 Å resolutionN/ABinding mode analysis with VDR

Properties

CAS Number

71204-89-2

Product Name

Calcitroic acid

IUPAC Name

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1

InChI Key

MBLYZRMZFUWLOZ-WLWRUGSRSA-N

SMILES

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1alpha-Hydroxy-23-carboxytetranorvitamin D; (3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.